molecular formula C10H12N2O B15260031 2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one

2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one

Cat. No.: B15260031
M. Wt: 176.21 g/mol
InChI Key: JQKHEKMMKSMRTE-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and materials science. This compound is of particular interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the quinoline ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different substituents on the quinoline ring, leading to a wide range of chemical and biological properties.

Scientific Research Applications

2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs targeting various diseases.

    Industry: The compound is used in the production of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)phenol
  • 2-(Aminomethyl)indole
  • 2-(Aminomethyl)pyridine

Comparison

Compared to these similar compounds, 2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one has a unique quinoline ring system, which imparts distinct chemical and biological properties. Its tetrahydroquinoline structure allows for greater flexibility and a wider range of chemical modifications, making it a valuable intermediate in the synthesis of diverse pharmaceuticals and materials.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(aminomethyl)-7,8-dihydro-6H-quinolin-5-one

InChI

InChI=1S/C10H12N2O/c11-6-7-4-5-8-9(12-7)2-1-3-10(8)13/h4-5H,1-3,6,11H2

InChI Key

JQKHEKMMKSMRTE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=N2)CN)C(=O)C1

Origin of Product

United States

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